molecular formula C28H26FN7O B2576050 N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide CAS No. 1021025-72-8

N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide

Cat. No.: B2576050
CAS No.: 1021025-72-8
M. Wt: 495.562
InChI Key: IRWSGAMTJHMTAM-UHFFFAOYSA-N
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Description

N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide is a potent, cell-permeable small molecule investigated primarily as a targeted therapeutic agent in oncology research. Its core structure is based on a pyrazolopyrimidine scaffold, a well-known privileged structure in kinase inhibitor design (source) . The compound is designed to competitively inhibit the ATP-binding site of specific protein kinases. Research indicates its primary mechanism of action is through the potent inhibition of Src family kinases and other oncogenic tyrosine kinases, which are critical signaling nodes in proliferation, survival, and metastasis pathways (source) . This targeted inhibition makes it a valuable tool for studying aberrant kinase signaling in various cancer cell models, including breast cancer, leukemia, and solid tumors. Furthermore, its application extends to probing the mechanisms of drug resistance and for use in combination therapy studies to enhance antitumor efficacy. This compound is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[2-[4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26FN7O/c29-23-7-9-24(10-8-23)34-13-15-35(16-14-34)26-25-18-33-36(27(25)32-19-31-26)12-11-30-28(37)22-6-5-20-3-1-2-4-21(20)17-22/h1-10,17-19H,11-16H2,(H,30,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWSGAMTJHMTAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=NC4=C3C=NN4CCNC(=O)C5=CC6=CC=CC=C6C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to bind with high affinity to certain receptors, including sigma receptors and serotonin receptors. The interaction with sigma receptors suggests potential applications in modulating neurotransmitter release and influencing cellular signaling pathways. Additionally, the compound’s affinity for serotonin receptors indicates its potential role in regulating mood and behavior.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with sigma receptors can lead to alterations in calcium signaling, which is crucial for various cellular functions such as muscle contraction, neurotransmitter release, and cell proliferation. Furthermore, the compound’s impact on serotonin receptors can affect gene expression related to mood regulation and stress response.

Molecular Mechanism

The molecular mechanism of action of this compound involves specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s binding to sigma receptors is believed to modulate the activity of ion channels and G-protein coupled receptors, leading to downstream effects on cellular signaling pathways. Additionally, its interaction with serotonin receptors can result in the inhibition of serotonin reuptake, thereby increasing serotonin levels in the synaptic cleft and enhancing neurotransmission.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various experimental conditions, with minimal degradation observed over extended periods. Long-term studies have shown that the compound can maintain its biochemical activity and continue to modulate cellular functions such as calcium signaling and neurotransmitter release.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects on mood regulation and stress response by enhancing serotonin neurotransmission. At higher doses, the compound may exhibit toxic or adverse effects, including alterations in cardiovascular function and potential neurotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which are mediated by cytochrome P450 enzymes. These metabolic processes result in the formation of metabolites that may retain or alter the compound’s biochemical activity. The compound’s impact on metabolic flux and metabolite levels has been studied to understand its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with equilibrative nucleoside transporters (ENTs), which facilitate its uptake and distribution across cellular membranes. Additionally, binding proteins within the cytoplasm and extracellular matrix play a role in its localization and accumulation in specific tissues. The compound’s distribution profile is crucial for understanding its therapeutic potential and potential side effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize within the endoplasmic reticulum, mitochondria, and nucleus, where it exerts its biochemical effects. The presence of specific targeting signals within its structure facilitates its transport to these subcellular locations, enabling it to modulate cellular functions at multiple levels.

Biological Activity

N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide is a compound of significant interest in medicinal chemistry due to its potential pharmacological applications. Its structure suggests possible interactions with various biological targets, particularly in the realm of neurological and oncological disorders.

Chemical Structure and Properties

The molecular formula for this compound is C25H26FN5OC_{25}H_{26}F_{N_5}O, and it has a molecular weight of approximately 431.5 g/mol. The presence of a fluorophenyl group and a piperazine moiety indicates potential activity at neurotransmitter receptors and other biological pathways.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

  • Anticancer Activity : Preliminary studies indicate that derivatives of pyrazolo[3,4-d]pyrimidines, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation in lung and breast cancer models .
  • Neuropharmacological Effects : The piperazine component suggests that this compound may interact with dopamine and serotonin receptors. Studies have demonstrated that piperazine derivatives can exhibit high affinity for dopamine D4 receptors, which are implicated in various neurological conditions .

The proposed mechanism of action for this compound may involve:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit specific kinases involved in cancer cell signaling pathways.
  • Receptor Modulation : The interaction with dopamine D4 receptors may modulate neurotransmitter release and influence mood disorders.

Research Findings

A summary of relevant studies is presented below:

StudyFindingsCell Lines Tested
Compound exhibited GI values of 86.28% against HOP-92 at 10 μMNSCL cancer cell line
Demonstrated selective inhibition of kinases; potential for anticancer therapyVarious cancer cell lines
High affinity for dopamine D4 receptor (IC50 = 0.057 nM)Cloned human receptor assays

Case Studies

  • Antiproliferative Activity : In a study assessing various pyrazolo[3,4-d]pyrimidine derivatives, this compound showed significant antiproliferative activity against multiple cancer cell lines, suggesting its potential as an anticancer agent.
  • Neuropharmacological Assessment : A case study involving the evaluation of piperazine derivatives indicated that modifications to the piperazine ring could enhance selectivity for dopamine receptor subtypes, potentially leading to improved therapeutic profiles for treating neuropsychiatric disorders.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that related pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anti-inflammatory properties. They have been shown to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation.

  • Case Study : In vitro studies demonstrated that certain derivatives had IC50 values around 0.04 μmol against COX-2, comparable to established anti-inflammatory drugs like celecoxib.

Kinase Inhibition

The structure of the compound suggests possible interactions with ATP-binding sites in kinases, which could influence cell proliferation and survival.

Pharmacological Potential

The pharmacokinetics (ADME properties) of N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide remain largely unexplored. Further studies are necessary to determine its bioavailability, half-life, metabolism, and excretion.

Summary of Applications

The compound shows promise in various therapeutic areas:

  • Anti-inflammatory : Potential for treating inflammatory diseases.
  • Antitumor : Investigated for cancer treatment strategies.
  • Kinase inhibition : Possible applications in regulating cell growth and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights compounds with partial structural or functional overlap. Below is a systematic comparison:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Reported Activity Reference
Target Compound Pyrazolo[3,4-d]pyrimidine 4-fluorophenyl-piperazine, naphthamide Hypothetical kinase/GPCR modulation N/A
Example 53 () Pyrazolo[3,4-d]pyrimidine fused to chromen-4-one 3-fluorophenyl, fluorobenzamide Kinase inhibition (implied by chromen-4-one motif)
7o () Piperazine-linked pentanamide 2,4-dichlorophenyl, pyridinylphenyl Dopamine D3 receptor selectivity
3e () Benzo[4,5]imidazo[1,2-a]pyrimidin-5-one Methoxyphenyl-methylpiperazine, acrylamide Kinase inhibition (e.g., EGFR or BTK)

Key Observations

Core Structure: The target compound shares a pyrazolo[3,4-d]pyrimidine core with Example 53 (), a scaffold often associated with kinase inhibition . However, the absence of a chromen-4-one moiety in the target compound suggests divergent selectivity. Compounds in and utilize piperazine or imidazo-pyrimidinone cores, indicating broader structural diversity in GPCR/kinase-targeting agents .

Substituent Effects: The 4-fluorophenyl-piperazine group in the target compound is analogous to the dichlorophenyl-piperazine in 7o (), which demonstrated dopamine D3 receptor selectivity . Fluorine substitution may enhance metabolic stability but reduce steric bulk compared to chlorine. The naphthamide side chain in the target compound differs from the acrylamide in 3e (), which is critical for covalent binding to kinases . This suggests the target compound may act via non-covalent interactions.

Synthetic Complexity :

  • The target compound’s synthesis likely involves multi-step coupling of the pyrazolo-pyrimidine core with piperazine and naphthamide precursors, similar to procedures in (Suzuki coupling) and (amide bond formation) .

Research Findings and Limitations

  • Structural Analogues: Example 53 () achieved a mass of 589.1 Da (vs. hypothetical ~550–600 Da for the target compound) and a melting point of 175–178°C, suggesting similar physicochemical properties .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can purity be ensured?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with functionalization of the pyrazolo[3,4-d]pyrimidine core. Key steps include:

  • Coupling reactions (e.g., nucleophilic substitution at the piperazine nitrogen with 4-fluorophenyl groups) .
  • Amide bond formation between the ethyl-naphthamide moiety and the pyrazolo-pyrimidine intermediate using carbodiimide-based coupling agents .
  • Purification : Chromatography (silica gel or HPLC) and recrystallization (using ethanol/water mixtures) are critical to achieve >95% purity. Reaction progress should be monitored via TLC or LC-MS .

Basic: Which spectroscopic and analytical techniques are essential for structural confirmation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to verify substituent positions, aromatic protons, and piperazine/amide linkages .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography (if crystals are obtainable): Resolves 3D conformation, particularly the orientation of the fluorophenyl and naphthamide groups .

Advanced: How does the 4-fluorophenyl group influence receptor binding compared to non-fluorinated analogs?

Methodological Answer:

  • Comparative docking studies : Use molecular modeling software (e.g., AutoDock Vina) to compare binding affinities of fluorinated vs. non-fluorinated analogs to targets like dopamine D3 or serotonin receptors .
  • In vitro assays : Measure IC50_{50} values in receptor-binding assays (e.g., radioligand displacement) to quantify fluorophenyl’s impact on selectivity and potency .
  • Data interpretation : Fluorine’s electronegativity enhances hydrogen bonding and hydrophobic interactions, often increasing target affinity .

Advanced: How can contradictions in reported enzyme inhibition data (e.g., PDE5 vs. kinase targets) be resolved?

Methodological Answer:

  • Dose-response validation : Replicate assays under standardized conditions (e.g., ATP concentration, pH) to rule out experimental variability .
  • Off-target profiling : Use broad-panel kinase/PDE inhibitor screens to identify secondary targets .
  • Structural analysis : Compare binding poses via crystallography or MD simulations to explain dual activity (e.g., pyrazolo-pyrimidine core flexibility) .

Advanced: What strategies improve metabolic stability without compromising target affinity?

Methodological Answer:

  • Isosteric replacement : Substitute metabolically labile groups (e.g., ethyl linker) with cyclopropyl or fluorinated analogs to reduce CYP450 oxidation .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester prodrugs) to enhance plasma stability .
  • In vitro microsomal assays : Test liver microsome stability (human/rodent) to identify vulnerable sites for modification .

Methodological: How to design experiments for validating target engagement in neurological disease models?

Methodological Answer:

  • In vivo PET imaging : Radiolabel the compound (e.g., 18F^{18}\text{F}) to track brain penetration and target occupancy in rodent models of Parkinson’s or schizophrenia .
  • Behavioral assays : Correlate dose-dependent effects (e.g., locomotor activity in open-field tests) with receptor occupancy data .
  • Knockout validation : Use CRISPR/Cas9-engineered cell lines or D3 receptor knockout mice to confirm mechanism specificity .

Advanced: What computational methods predict the compound’s pharmacokinetic profile?

Methodological Answer:

  • ADMET prediction tools : SwissADME or pkCSM to estimate solubility, BBB penetration, and CYP450 interactions .
  • Molecular dynamics (MD) simulations : Model blood-brain barrier crossing using lipid bilayer systems .
  • Physiologically based pharmacokinetic (PBPK) modeling : Integrate in vitro data (e.g., plasma protein binding) to predict human dose ranges .

Methodological: How to address low aqueous solubility during formulation for in vivo studies?

Methodological Answer:

  • Co-solvent systems : Use PEG-400 or cyclodextrin-based solutions for intravenous administration .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
  • Solid dispersion : Prepare amorphous dispersions with PVP or HPMC to improve dissolution rates .

Advanced: How to establish structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • Library synthesis : Modify substituents (e.g., piperazine ring, naphthamide group) and test analogs in parallel .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate structural features (e.g., logP, steric bulk) with activity .
  • Cluster analysis : Group derivatives by activity profiles (e.g., kinase vs. GPCR targets) to identify critical pharmacophores .

Methodological: What in vitro models best predict in vivo efficacy for neurological applications?

Methodological Answer:

  • Primary neuronal cultures : Test neuroprotective effects in glutamate-induced excitotoxicity models .
  • Electrophysiology : Measure modulation of dopamine or serotonin receptor signaling in brain slice preparations .
  • Blood-brain barrier (BBB) models : Use hCMEC/D3 cell monolayers to assess permeability .

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